molecular formula C7H13NS B2854552 Octahydrothieno[3,4-c]pyridine CAS No. 1500521-70-9

Octahydrothieno[3,4-c]pyridine

Cat. No.: B2854552
CAS No.: 1500521-70-9
M. Wt: 143.25
InChI Key: WEJYPBUZLXTAKB-UHFFFAOYSA-N
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Description

Octahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a fused bicyclic system combining a thiophene ring and a piperidine ring. The molecular formula of this compound is C7H13NS, and it has a molecular weight of 143.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.

Chemical Reactions Analysis

Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.

    Substitution: Alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidines.

    Substitution: Pyridinium salts.

Mechanism of Action

The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: Octahydrothieno[3,4-c]pyridine is unique due to its fused bicyclic structure, which combines the properties of both thiophene and piperidine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJYPBUZLXTAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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